6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine is a fixed-dose combination medication used primarily to treat high blood pressure and edema (swelling). This combination is particularly beneficial for patients who develop low blood potassium (hypokalemia) when treated with hydrochlorothiazide alone . Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. Together, they help reduce the amount of water in the body by increasing urine flow, which helps lower blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamterene: Triamterene is a pteridine derivative (2,4,7-triamino-6-phenylpteridine). It is synthesized through a series of chemical reactions involving the formation of the pteridine ring system.
Hydrochlorothiazide: Hydrochlorothiazide is a benzothiadiazine derivative (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-7-sulfonamide). It is synthesized through a series of reactions that involve the formation of the benzothiadiazine ring system.
Industrial Production Methods
The industrial production of triamterene and hydrochlorothiazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triamterene can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Hydrochlorothiazide can undergo reduction reactions, although this is less common.
Substitution: Both compounds can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Catalysts: Palladium on carbon, platinum.
Major Products
Triamterene: Hydroxylated metabolites.
Hydrochlorothiazide: Reduced or substituted derivatives.
Scientific Research Applications
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine have several scientific research applications:
Mechanism of Action
Triamterene works by blocking the epithelial sodium channel (ENaC) in the distal part of the nephron in the kidneys, reducing sodium reabsorption and increasing potassium retention . Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules, leading to increased excretion of sodium, water, potassium, and hydrogen ions . Together, these actions help lower blood pressure and reduce fluid retention .
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another potassium-sparing diuretic that works similarly to triamterene by blocking ENaC.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.
Furosemide: A loop diuretic that acts on the ascending limb of the loop of Henle, leading to significant diuresis.
Uniqueness
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine combination is unique due to its dual action of potassium-sparing and thiazide diuretic effects. This combination helps maintain potassium balance while effectively reducing blood pressure and fluid retention .
Properties
CAS No. |
14124-50-6 |
---|---|
Molecular Formula |
C19H19ClN10O4S2 |
Molecular Weight |
551 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
XZRKEDHJXXLVSK-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
14124-50-6 | |
Synonyms |
Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.